molecular formula C44H76N2O34 B12504708 ethane,N\'-ethylethane-1,2-diamine

ethane,N\'-ethylethane-1,2-diamine

Cat. No.: B12504708
M. Wt: 1177.1 g/mol
InChI Key: NVTGXPLADYDNKR-UHFFFAOYSA-N
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Description

Ethane,N’-ethylethane-1,2-diamine is an organic compound with the molecular formula C4H12N2. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by an ethyl group. This compound is a colorless liquid with a characteristic ammonia-like odor and is known for its basic properties. It is used as a building block in chemical synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethane,N’-ethylethane-1,2-diamine can be synthesized through several methods. One common method involves the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and an organic solvent. The reaction is carried out at temperatures ranging from 50°C to 150°C and pressures between 5 MPa to 25 MPa .

Industrial Production Methods

Industrial production of ethane,N’-ethylethane-1,2-diamine typically involves the reaction of 1,2-dichloroethane with ammonia under high pressure and temperature. This process generates hydrogen chloride as a by-product, which forms a salt with the amine. The amine is then liberated by adding sodium hydroxide and can be recovered through rectification .

Chemical Reactions Analysis

Types of Reactions

Ethane,N’-ethylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives and oxidized products, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethane,N’-ethylethane-1,2-diamine involves its basic properties and ability to form complexes with metal ions. It acts as a strong nucleophile and can participate in various chemical reactions by donating its lone pair of electrons. The molecular targets and pathways involved include the formation of coordination complexes with metal ions and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethane,N’-ethylethane-1,2-diamine is unique due to the presence of an ethyl group, which imparts different chemical properties compared to its parent compound, ethylenediamine. This modification can affect its reactivity, solubility, and ability to form complexes with metal ions.

Properties

IUPAC Name

5-[(2-aminoethylamino)methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H76N2O34/c45-1-2-46-3-10-31-17(53)24(60)38(67-10)75-32-11(4-47)69-40(26(62)19(32)55)77-34-13(6-49)71-42(28(64)21(34)57)79-36-15(8-51)73-44(30(66)23(36)59)80-37-16(9-52)72-43(29(65)22(37)58)78-35-14(7-50)70-41(27(63)20(35)56)76-33-12(5-48)68-39(74-31)25(61)18(33)54/h10-44,46-66H,1-9,45H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTGXPLADYDNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H76N2O34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1177.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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